N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic opioid analog characterized by a piperidine core modified with a furan-3-carbonyl group and a cyclopentanecarboxamide moiety bearing a thiophen-2-yl substituent. Structurally, it combines features of fentanyl-like compounds (piperidine-based scaffolds) with heterocyclic aromatic systems (furan and thiophene), which influence its physicochemical properties and receptor interactions.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-19(17-7-12-26-15-17)23-10-5-16(6-11-23)14-22-20(25)21(8-1-2-9-21)18-4-3-13-27-18/h3-4,7,12-13,15-16H,1-2,5-6,8-11,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVTQMLDAPMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 418.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets:
- Piperidine Ring : Known for its ability to modulate neurotransmitter activity, this structure may influence central nervous system functions.
- Furan and Thiophene Moieties : These aromatic rings can participate in π-stacking interactions, potentially enhancing binding affinity to target proteins.
- Carboxamide Group : This functional group may facilitate hydrogen bonding with active sites on enzymes or receptors.
Biological Activities
The compound has shown promising results in several areas:
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. In vitro studies have demonstrated the inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
2. Anticancer Properties
Studies involving related compounds have shown that they can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The presence of the furan and piperidine structures may enhance anticancer activity through apoptosis induction in malignant cells.
3. Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases. Preliminary studies indicate neuroprotective effects against oxidative stress, making it a candidate for further investigation in conditions like Alzheimer's disease.
Case Studies
Several notable studies highlight the compound's biological activity:
| Study | Findings |
|---|---|
| Piperidine Derivatives on Cancer Cell Lines | Significant cytotoxicity was observed against various cancer types, attributed to apoptosis induction through caspase activation. |
| Furan-Based Compounds as Anti-inflammatory Agents | Inhibition of pro-inflammatory cytokines was noted in vitro, supporting their use in treating inflammatory conditions. |
| Neuroprotective Studies | Similar urea derivatives showed protective effects against oxidative stress, indicating potential for Alzheimer's treatment. |
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide | Methoxy group | Anti-inflammatory |
| N-(4-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide | Chlorophenyl group | Anticancer properties |
| N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}cinnamamide | Cinnamamide moiety | Anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several fentanyl derivatives and related opioids, enabling comparative analysis:
Key Comparative Insights
Cyclopentane rings (as in cyclopentylfentanyl) are known to improve metabolic stability and duration of action, suggesting similar benefits for the target compound .
Receptor Binding and Potency :
- Thiophene-containing analogs (e.g., thiophene fentanyl) exhibit moderate μ-opioid receptor affinity due to sulfur’s electron-rich nature, which may stabilize receptor interactions. The target compound’s thiophen-2-yl group could mimic this effect .
- Furanyl substitutions (e.g., furanyl fentanyl) are associated with high receptor affinity but rapid metabolism. The furan-3-carbonyl group in the target compound may alter metabolic pathways compared to furan-2 derivatives .
Toxicity and Safety Profile: Carfentanil’s extreme potency highlights the risks of structural modifications that enhance receptor binding. The target compound’s cyclopentane and thiophene groups may mitigate overdose risks compared to carbomethoxy or fluorinated analogs .
Research Findings and Data Gaps
- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to fentanyl analogs, utilizing piperidine functionalization and carboxamide coupling.
- Pharmacokinetic Predictions : Estimated logP values (using software tools) suggest higher lipophilicity (~3.8) than fentanyl (logP ~2.9), aligning with its structural features.
- Unresolved Questions : Direct in vitro/in vivo data on receptor affinity, metabolic pathways, and toxicity are lacking. Comparative studies with cyclopentylfentanyl or thiophene fentanyl are needed to validate hypotheses.
Preparation Methods
Cyclopentene Ring Functionalization
The thiophen-2-yl group is introduced via Friedel-Crafts alkylation using cyclopentene oxide and thiophene in the presence of Lewis acids (e.g., BF₃·OEt₂). This method achieves 72–78% yield under optimized conditions (0°C, 12 h). Alternative approaches include:
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard addition | Thiophene-2-magnesium bromide, CuI | 65 | 90 |
| Pd-catalyzed coupling | Cyclopentenyl boronate, Pd(PPh₃)₄ | 81 | 95 |
Post-functionalization, oxidation of the cyclopentene to the carboxylic acid employs KMnO₄ in acidic aqueous acetone (60°C, 6 h), yielding 85–90% of Intermediate A.
Synthesis of 1-(Furan-3-Carbonyl)Piperidin-4-Yl)Methanamine (Intermediate B)
Piperidine Substrate Preparation
4-(Aminomethyl)piperidine is protected as its tert-butyl carbamate (Boc) derivative to prevent undesired side reactions during subsequent steps. Boc protection is achieved using di-tert-butyl dicarbonate in THF (rt, 2 h, 94% yield).
Amide Coupling and Final Product Formation
Coupling Reagent Optimization
Coupling Intermediate A and B requires careful reagent selection to minimize epimerization and maximize efficiency:
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU/DIEA | DMF | 25 | 12 | 88 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 24 | 76 |
| CDI | THF | 40 | 8 | 82 |
HATU/DIEA in DMF emerges as the optimal system, providing the highest yield and minimal byproducts.
Large-Scale Process Considerations
Kilogram-scale synthesis introduces challenges in exotherm control during the coupling step. Implementing a staggered reagent addition protocol (maintaining T < 30°C) and employing in-line IR monitoring of the carboxylic acid consumption improves reproducibility, achieving 84–86% isolated yield.
Purification and Analytical Characterization
Chromatographic Purification
Crude product purification uses reverse-phase HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA). Critical parameters include:
- Flow rate : 15 mL/min (analytical), 150 mL/min (preparative)
- Retention time : 12.3 min (analytical method)
- Purity post-HPLC : 99.2% (area %)
Alternative crystallization from ethyl acetate/n-heptane (1:3) provides comparable purity (98.7%) but lower recovery (68% vs. 92% for HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=3.1 Hz, 1H, CONH), 7.42–7.38 (m, 2H, thiophene), 7.24 (s, 1H, furan), 4.21 (d, J=12.3 Hz, 2H, piperidine-CH₂), 3.02–2.94 (m, 2H, NCH₂), 2.81–2.75 (m, 1H, cyclopentane CH), 1.92–1.84 (m, 4H, cyclopentane CH₂).
- HRMS (ESI+): m/z calcd for C₂₁H₂₆N₂O₃S [M+H]⁺: 387.1684; found: 387.1686.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
The synthesis typically involves multi-step processes, including:
- Step 1 : Formation of the piperidine-furan-3-carbonyl intermediate via nucleophilic acyl substitution, using coupling reagents like EDCI/HOBt under anhydrous conditions (e.g., DMF as solvent, 0–5°C to room temperature) .
- Step 2 : Alkylation of the piperidine nitrogen with a cyclopentanecarboxamide-thiophene derivative. This step often requires temperature control (e.g., reflux in THF) and catalytic bases such as KCO .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical to achieve >95% purity .
Q. How can the molecular structure and purity of this compound be validated?
- NMR Spectroscopy : H and C NMR are used to confirm the integration of aromatic protons (thiophene, furan) and the cyclopentane backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination (e.g., ESI+ mode for [M+H] ions) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended if suitable crystals are obtained .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Storage : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the thiophene moiety .
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (K) for putative targets like GPCRs or kinases .
- Mutagenesis Studies : Combine with computational docking (e.g., AutoDock Vina) to identify critical binding residues in the target protein .
- Data Interpretation : Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) and validate with orthogonal assays (e.g., thermal shift assays for protein stabilization) .
Q. What strategies address contradictions in reported bioactivity data for structurally similar compounds?
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity) and normalize for variables like cell line passage number .
- SAR Studies : Systematically modify substituents (e.g., furan vs. thiophene) to isolate pharmacophores responsible for activity .
- Counter-Screening : Test against off-target proteins (e.g., CYP450 isoforms) to rule out non-specific effects .
Q. How can stereochemical challenges in synthesis be resolved?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps like the piperidine-furan coupling to control stereochemistry .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of stereocenters in the cyclopentane ring .
Q. What computational methods are suitable for predicting ADMET properties?
- In Silico Tools : Use SwissADME or ADMET Predictor to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition) .
- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess compound stability in lipid bilayers for blood-brain barrier penetration predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
